Ethyl 2,6-dioxocyclohexane-1-carboxylate
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Overview
Description
Ethyl 2,6-dioxocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H12O4 It is a derivative of cyclohexane, featuring two keto groups at the 2 and 6 positions and an ethyl ester group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,6-dioxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,3-dione with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dioxocyclohexane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding diols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Diols and other reduced derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2,6-dioxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of ethyl 2,6-dioxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which may have biological activity.
Comparison with Similar Compounds
Ethyl 2,6-dioxocyclohexane-1-carboxylate can be compared with other similar compounds such as:
Ethyl 2,4-dioxocyclohexane-1-carboxylate: Similar structure but with keto groups at different positions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Cyclohexane-1,3-dione: Lacks the ester group but has similar reactivity due to the presence of keto groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl 2,6-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h8H,2-5H2,1H3 |
InChI Key |
ODTIRFKASKDBMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)CCCC1=O |
Origin of Product |
United States |
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